For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of m-PEG5-CH2COOH
m-PEG5-CH2COOH, also known as methoxy-poly(ethylene glycol) acetic acid with five PEG units, is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification.[1][2] Its structure comprises a terminal methoxy (B1213986) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group. This unique combination of features enhances the solubility and stability of conjugated molecules, prolongs their circulation time in vivo, and provides a versatile handle for covalent attachment to other molecules.[2][3][4] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows for key reactions.
Core Chemical and Physical Properties
m-PEG5-CH2COOH is a well-defined, monodisperse compound. However, it is critical for researchers to note a common discrepancy in literature and vendor-supplied information regarding its molecular formula and weight. The correct chemical structure for a methoxy-capped PEG linker with five ethylene (B1197577) glycol units and a terminal carboxymethyl group corresponds to the formula C13H26O8 and a molecular weight of approximately 310.34 g/mol .[5][6] Several suppliers incorrectly list this compound under CAS number 16024-66-1, which actually corresponds to the m-PEG4 analogue (C11H22O7, MW ≈ 266.3 g/mol ).[3][7][8] The correct CAS number for m-PEG5-CH2COOH is 16142-03-3.[5][6][9]
Data Summary
The quantitative properties of m-PEG5-CH2COOH are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3,6,9,12,15,18-Hexaoxanonadecanoicacid | [9] |
| Synonyms | m-PEG5-acetic acid, Methoxy-PEG5-carboxymethyl | [1][3] |
| Molecular Formula | C13H26O8 | [5][6][9] |
| Molecular Weight | 310.34 g/mol | [1][5][6] |
| CAS Number | 16142-03-3 | [5][6][9] |
| Appearance | Solid powder or low-melting solid | [3] |
| Purity | Typically >95% | [1][5][8] |
| Solubility | Soluble in DMSO and other organic solvents (e.g., DMF). The hydrophilic PEG spacer increases solubility in aqueous media. | [3][7][10] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry, dark. Long term (months to years): -20°C. | [3][11] |
Chemical Structure and Reactivity
The structure of m-PEG5-CH2COOH consists of three key components:
-
A methoxy (m) group (CH3-O-) : This terminal group renders the molecule monofunctional with respect to the reactive carboxylic acid, preventing unwanted crosslinking reactions.
-
A five-unit polyethylene glycol (PEG5) spacer : This hydrophilic chain, -(CH2CH2O)5-, imparts increased water solubility to the molecule and any conjugate it is a part of.[3][7] It also serves as a flexible linker arm, which can be critical for maintaining the biological activity of conjugated proteins or peptides.
-
A terminal carboxymethyl group (-CH2COOH) : This carboxylic acid is the primary reactive site. It can be activated to form a stable amide bond with primary amine groups (-NH2) present on proteins, peptides, small molecules, or functionalized surfaces.[3][7]
The most common reaction involving m-PEG5-CH2COOH is carbodiimide-mediated amide bond formation, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS.[3][12] This two-step process first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine at physiological pH to create a covalent amide linkage.[12][13]
Experimental Protocols
Detailed methodologies for key experiments involving m-PEG5-CH2COOH are provided below.
Protocol for EDC/NHS Coupling to an Amine-Containing Molecule
This protocol describes the covalent conjugation of m-PEG5-CH2COOH to a molecule containing a primary amine (e.g., a protein or peptide) in an aqueous environment.
Materials:
-
m-PEG5-CH2COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0[13]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10][13]
-
Quenching Buffer: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein)
-
Desalting column for purification
Procedure:
Step 1: Activation of m-PEG5-CH2COOH
-
Equilibrate EDC, NHS (or Sulfo-NHS), and m-PEG5-CH2COOH to room temperature.[10][13]
-
Dissolve m-PEG5-CH2COOH in Activation Buffer.
-
Add EDC and NHS to the m-PEG5-CH2COOH solution. A molar excess (typically 1.2 to 5-fold) of EDC and NHS over the PEG-acid is recommended.[12] For example, for 1 equivalent of PEG-acid, use 2 equivalents of EDC and 2 equivalents of NHS.[10]
-
Incubate the reaction mixture at room temperature for 15-30 minutes.[12][13] This forms the amine-reactive NHS ester.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule in the Coupling Buffer. The reaction of the NHS-ester with primary amines is most efficient at a pH of 7-8.[10][13]
-
Immediately add the activated m-PEG5-CH2COOH solution from Step 1 to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring.
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[12][13] Incubate for 15 minutes.
-
Purify the resulting conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[12]
Protocol for Determining Relative Solubility via PEG Precipitation Assay
This assay provides a method to assess the relative solubility of a molecule conjugated with m-PEG5-CH2COOH. The principle is that as the concentration of a precipitant (like high molecular weight PEG) increases, less soluble proteins will precipitate out of solution sooner.
Materials:
-
Conjugated protein of interest
-
Dialysis/Assay Buffer (e.g., 50 mM histidine, pH 6.0)[14]
-
High-concentration PEG stock solution (e.g., 40% w/v PEG 10,000 in Assay Buffer, pH adjusted)[14]
-
96-well or 384-well microplate (UV-transparent for readout)[15]
-
Plate reader capable of measuring absorbance at 280 nm
Procedure:
-
Prepare the protein conjugate in the Assay Buffer to a known concentration (e.g., 1-10 mg/mL).[14][15]
-
In a microplate, create a gradient of PEG concentrations by mixing different ratios of the protein solution and the PEG stock solution. For example, in a 96-well plate, each well can have a final volume of 200 µL with PEG concentrations ranging from 2% to 16%.[14]
-
Mix the contents of the wells thoroughly by pipetting.
-
Incubate the plate at a constant temperature (e.g., room temperature) for 15-60 minutes to allow for equilibration and precipitation.[14][15]
-
Centrifuge the plate to pellet the precipitated protein.[15]
-
Carefully transfer the supernatant from each well to a new UV-transparent plate.[15]
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.[15]
-
Plot the soluble protein concentration against the PEG concentration. The resulting curve can be used to determine the PEG concentration at which 50% of the protein has precipitated (PEG1/2), providing a measure of relative solubility.[15]
Protocol for pKa Determination via Potentiometric Titration
This protocol outlines a general method to determine the pKa of the carboxylic acid group on m-PEG5-CH2COOH.
Materials:
-
m-PEG5-CH2COOH
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized titrant solution (e.g., 0.1 M NaOH)
-
Standardized acidic solution (e.g., 0.1 M HCl)
-
Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[16]
-
Deionized, degassed water
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Dissolve a precise amount of m-PEG5-CH2COOH in water containing the inert salt (KCl) to create a sample solution of known concentration (e.g., 1 mM).[16]
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Make the solution acidic by adding 0.1 M HCl until the pH is stable around 2.0 to ensure the carboxylic acid is fully protonated.[16]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[16]
-
Continue the titration until the pH reaches approximately 12.
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the carboxylic acid has been neutralized. This corresponds to the flattest region of the buffer zone or the inflection point of the first derivative of the curve.[17]
Visualizations of Key Workflows
EDC/NHS Coupling Reaction Workflow
The following diagram illustrates the two-step chemical process for activating the carboxylic acid of m-PEG5-CH2COOH and coupling it to a primary amine.
Caption: Workflow for the two-step EDC/NHS activation and coupling of a PEG-acid to a primary amine.
Solubility Assay Experimental Workflow
This diagram outlines the logical flow of the PEG precipitation assay for determining relative protein solubility.
Caption: Experimental workflow for the PEG-induced protein precipitation solubility assay.
References
- 1. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 2. m-PEG5-CH2CH2COOH [myskinrecipes.com]
- 3. medkoo.com [medkoo.com]
- 4. Fmoc-NH-PEG5-CH2COOH, 635287-26-2 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. biorbyt.com [biorbyt.com]
- 7. m-PEG5-CH2COOH, 16024-66-1 | BroadPharm [broadpharm.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. m-PEG5-CH2COOH | ADC Linker | DC Chemicals [dcchemicals.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. byjus.com [byjus.com]
